[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate
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Overview
Description
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate is a diglyceride, a type of glycerolipid that consists of two fatty acid chains attached to a glycerol backbone. The specific fatty acids in this compound are alpha-linolenic acid (18:3(9Z,12Z,15Z)) and eicosadienoic acid (20:2(11Z,14Z)). Diglycerides are important intermediates in the biosynthesis of triglycerides and phospholipids and play a crucial role in cellular signaling and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate typically involves the esterification of glycerol with the respective fatty acids. The reaction can be catalyzed by chemical catalysts such as sulfuric acid or by enzymatic catalysts like lipases. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of diglycerides often employs enzymatic methods due to their specificity and mild reaction conditions. Lipases are commonly used to catalyze the esterification of glycerol with fatty acids derived from natural sources such as vegetable oils. The process is typically carried out in a solvent-free system to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The hydroxyl group on the glycerol backbone can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated diglycerides.
Substitution: Acylated diglycerides and other derivatives.
Scientific Research Applications
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and other chemical reactions involving diglycerides.
Biology: Investigated for its role in cellular signaling pathways and metabolism.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of [(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate involves its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes and receptors involved in lipid metabolism and signal transduction. The specific molecular targets and pathways include protein kinase C and other lipid-sensitive enzymes .
Comparison with Similar Compounds
Similar Compounds
DG(183(9Z,12Z,15Z)/204(5Z,8Z,11Z,14Z)/00): Another diglyceride with similar fatty acid composition but different double bond positions.
DG(183(9Z,12Z,15Z)/180/00): A diglyceride with one saturated fatty acid chain and one unsaturated chain.
Uniqueness
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate is unique due to its specific combination of alpha-linolenic acid and eicosadienoic acid, which imparts distinct chemical and biological properties. The presence of multiple double bonds in both fatty acid chains makes it particularly susceptible to oxidation and other chemical reactions, which can be advantageous or detrimental depending on the application .
Properties
Molecular Formula |
C41H70O5 |
---|---|
Molecular Weight |
643 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C41H70O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-19,21,39,42H,3-5,7,9-10,15-16,20,22-38H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,21-18-/t39-/m0/s1 |
InChI Key |
GRGDLDNREYVILP-CNWVQWJYSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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